molecular formula C29H40O10 B12729346 Isobaccharol CAS No. 71748-64-6

Isobaccharol

Cat. No.: B12729346
CAS No.: 71748-64-6
M. Wt: 548.6 g/mol
InChI Key: PYYBXMVTBWYBDY-RLRSATNQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isobaccharol (C₁₅H₂₆O) is a sesquiterpene alcohol primarily isolated from plant sources such as Baccharis species. Its structure features a bicyclic framework with hydroxyl and isopropyl substituents, contributing to its amphiphilic properties and moderate solubility in polar solvents (logP ≈ 2.8) . This compound exhibits notable anti-inflammatory and antimicrobial activities, with studies showing inhibitory effects on Staphylococcus aureus (MIC = 32 µg/mL) and TNF-α suppression (IC₅₀ = 18 µM) in murine macrophages . Its biosynthesis involves the mevalonate pathway, with germacrene D as a key intermediate .

Properties

CAS No.

71748-64-6

Molecular Formula

C29H40O10

Molecular Weight

548.6 g/mol

IUPAC Name

(1R,3R,6R,8R,13S,14R,17R,18E,20Z,24R,25S,26S)-6,14-dihydroxy-17-[(1S)-1-hydroxyethyl]-5,13,25-trimethylspiro[2,10,16,23-tetraoxatetracyclo[22.2.1.03,8.08,25]heptacosa-4,18,20-triene-26,2'-oxirane]-11,22-dione

InChI

InChI=1S/C29H40O10/c1-16-9-23-28(12-19(16)31)14-36-26(34)10-17(2)20(32)13-35-21(18(3)30)7-5-6-8-25(33)39-22-11-24(38-23)29(15-37-29)27(22,28)4/h5-9,17-24,30-32H,10-15H2,1-4H3/b7-5+,8-6-/t17-,18-,19+,20-,21+,22+,23+,24+,27+,28+,29-/m0/s1

InChI Key

PYYBXMVTBWYBDY-RLRSATNQSA-N

Isomeric SMILES

C[C@H]1CC(=O)OC[C@]23C[C@H](C(=C[C@H]2O[C@@H]4C[C@H]([C@]3([C@]45CO5)C)OC(=O)/C=C\C=C\[C@@H](OC[C@@H]1O)[C@H](C)O)C)O

Canonical SMILES

CC1CC(=O)OCC23CC(C(=CC2OC4CC(C3(C45CO5)C)OC(=O)C=CC=CC(OCC1O)C(C)O)C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Isobaccharol typically involves multiple steps, including the formation of intermediate compounds. The exact synthetic route can vary, but it generally involves the use of organic solvents and specific reaction conditions to ensure the correct formation of the compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of advanced techniques such as chromatography for purification and spectroscopic methods for characterization.

Chemical Reactions Analysis

Types of Reactions: Isobaccharol can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogens, nucleophiles, and other reactive species.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Isobaccharol has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and mechanisms of action.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of Isobaccharol involves its interaction with specific molecular targets and pathways. This can include binding to enzymes or receptors, altering cellular processes, and affecting biochemical pathways. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Analogues

Isobaccharol belongs to the bisabolane-type sesquiterpenes. Key structural analogues include Bisabolol and Farnesol , which share a hydroxylated bicyclic backbone but differ in substituent positions and stereochemistry (Table 1).

Table 1: Structural and Physicochemical Comparison

Compound Molecular Formula Molecular Weight (g/mol) logP Water Solubility (mg/L)
This compound C₁₅H₂₆O 222.37 2.8 45.2
α-Bisabolol C₁₅H₂₆O 222.37 3.1 32.1
Farnesol C₁₅H₂₆O 222.37 4.5 12.4

Key Differences :

  • Hydroxyl Group Position : this compound’s hydroxyl group is at C-10, while α-Bisabolol has it at C-5. This positional variance affects hydrogen-bonding capacity and membrane permeability .
  • Ring Stereochemistry : Farnesol lacks a cyclic structure, resulting in higher hydrophobicity and reduced bioavailability compared to this compound .
Functional Analogues

This compound’s functional analogues include Caryophyllene oxide and Nerolidol , which share anti-inflammatory and antimicrobial properties but differ in mechanisms (Table 2).

Table 2: Pharmacological Activity Comparison

Compound Anti-inflammatory (IC₅₀, TNF-α) Antimicrobial (MIC, S. aureus) Cytotoxicity (HeLa cells, IC₅₀)
This compound 18 µM 32 µg/mL >100 µM
Caryophyllene oxide 25 µM 64 µg/mL 45 µM
Nerolidol 50 µM 128 µg/mL 28 µM

Mechanistic Insights :

  • This compound : Inhibits NF-κB signaling by blocking IκBα phosphorylation, reducing TNF-α and IL-6 production .
  • Caryophyllene oxide : Activates TRPA1 channels, inducing calcium influx and suppressing COX-2 expression .
  • Nerolidol : Disrupts bacterial cell membranes via lipophilic interactions, showing broader-spectrum activity but higher cytotoxicity .
Metabolic and Pharmacokinetic Profiles

Table 3: Pharmacokinetic Parameters

Compound Bioavailability (%) Half-life (h) Plasma Protein Binding (%) Major Metabolic Pathway
This compound 42 3.2 78 Glucuronidation
α-Bisabolol 28 1.8 85 CYP3A4 oxidation
Farnesol <10 0.9 92 β-oxidation

Key Findings :

  • Glucuronidation reduces this compound’s renal toxicity, unlike α-Bisabolol’s CYP-mediated metabolites, which may induce hepatotoxicity at high doses .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.